Hydroxy-PEG3-acid
Overview
Description
Hydroxy-PEG3-acid is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a terminal carboxylic acid. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, making it a versatile compound in various scientific applications .
Mechanism of Action
Target of Action
Hydroxy-PEG3-acid is a polyethylene glycol (PEG)-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTACs it helps form .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, connecting the two ligands and enabling the PROTAC to bring the target protein and the E3 ligase into proximity . This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the target proteins of the PROTACs it helps form . By facilitating the degradation of these proteins, this compound indirectly influences the biochemical pathways in which they are involved . The specific pathways affected would depend on the identity of the target proteins.
Pharmacokinetics
As a PEG-based compound, this compound is expected to have certain pharmacokinetic properties. PEGylation, or the addition of PEG groups to a molecule, is often used to improve the pharmacokinetics of drugs . It can increase solubility, stability, and half-life, and decrease immunogenicity and proteolysis . The specific adme (absorption, distribution, metabolism, excretion) properties of this compound would depend on the specific protacs it is part of and their interaction with the body’s systems .
Result of Action
The result of this compound’s action is the degradation of the target proteins of the PROTACs it forms . By bringing the target protein and the E3 ligase into proximity, it enables the ubiquitination and subsequent degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the role of the degraded protein.
Action Environment
The action of this compound, as part of a PROTAC, takes place within the intracellular environment . Factors such as pH, temperature, and the presence of other molecules could potentially influence its action, efficacy, and stability . .
Biochemical Analysis
Biochemical Properties
Hydroxy-PEG3-acid interacts with various enzymes, proteins, and other biomolecules. The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators to form a stable amide bond . This interaction enhances the solubility of the biomolecules in aqueous media .
Cellular Effects
The hydrophilic nature of this compound, due to the PEG spacer, increases solubility in aqueous media and decreases aggregation of proteins and other biomolecules . This property allows this compound to influence cell function without interfering with cellular functions or target immunogenicities .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. The terminal carboxylic acid of this compound can form a stable amide bond with primary amine groups in the presence of activators . This interaction can lead to changes in gene expression and enzyme activation or inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy-PEG3-acid is typically synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The process involves the activation of the carboxylic acid group, often using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form a stable amide bond with primary amine groups .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Hydroxy-PEG3-acid undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can form amide bonds with primary amines in the presence of activators like EDC or DCC
Common Reagents and Conditions:
EDC or DCC: Used for activating the carboxylic acid group for amidation reactions.
Alcohols: Used in esterification reactions to form esters.
Halogens: Used in substitution reactions to replace the hydroxyl group
Major Products:
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Substituted PEG Derivatives: Formed from substitution reactions
Scientific Research Applications
Hydroxy-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of various industrial products, including coatings, adhesives, and lubricants .
Comparison with Similar Compounds
Hydroxy-PEG2-acid: A shorter PEG derivative with similar functional groups but lower molecular weight.
Hydroxy-PEG4-acid: A longer PEG derivative with similar functional groups but higher molecular weight.
Methoxy-PEG3-acid: A PEG derivative with a methoxy group instead of a hydroxyl group
Uniqueness: Hydroxy-PEG3-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The presence of both hydroxyl and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h10H,1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUMHPXJVKDMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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